molecular formula C32H52O3 B10821946 Betulin 28-acetate

Betulin 28-acetate

Cat. No.: B10821946
M. Wt: 484.8 g/mol
InChI Key: PNDHMMQVMNVWPV-VFUWXHBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Betulin 28-acetate (CAS 27686-35-7) is a semisynthetic derivative of betulin, a pentacyclic triterpene naturally abundant in the bark of birch trees . As a reagent, it is primarily valuable for investigating the structure-activity relationships of triterpenoids and for developing new therapeutic agents with enhanced pharmacological profiles . The compound features an acetate group at the C-28 position, a modification commonly explored to improve the poor aqueous solubility and bioavailability inherent to the parent betulin molecule . Research into this compound and related analogs is focused predominantly on their antitumor and antiviral potential . In anticancer studies, betulin derivatives have demonstrated the ability to inhibit proliferation and induce apoptosis in a wide range of human cancer cell lines, including those derived from gastric, colorectal, and lung carcinomas, as well as leukemias and melanomas . The proposed mechanisms of action for these compounds involve the direct regulation of mitochondrial pathways, leading to increased caspase-3 production, and the inhibition of key signaling pathways such as NF-κB, which is associated with proliferation and inflammation . Furthermore, betulin dicarboxylic acid ester derivatives have shown significantly improved activity against viruses such as Human alphaherpesvirus 1 (HHV-1) and Enterovirus E, acting in the later steps of the viral replication cycle . Beyond its direct biological activities, this compound also serves as a key chemical intermediate for the synthesis of more complex derivatives, such as sulfated compounds, which are designed to achieve better water solubility . This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52O3/c1-20(2)22-11-16-32(19-35-21(3)33)18-17-30(7)23(27(22)32)9-10-25-29(6)14-13-26(34)28(4,5)24(29)12-15-31(25,30)8/h22-27,34H,1,9-19H2,2-8H3/t22-,23+,24-,25+,26-,27+,29-,30+,31+,32+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDHMMQVMNVWPV-VFUWXHBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridine-DMAP Catalyzed Acetylation

A widely employed method involves the reaction of betulin with acetic anhydride in the presence of 4-dimethylaminopyridine (DMAP) and pyridine. This approach leverages the nucleophilic catalytic activity of DMAP to enhance acetylation efficiency.

Procedure :

  • Reagents : Betulin (1 equiv), acetic anhydride (1.2 equiv), DMAP (0.1 equiv), pyridine (solvent).

  • Conditions : Stirring at room temperature (20–25°C) for 12–24 hours.

  • Workup : The reaction mixture is concentrated under reduced pressure, and the residue is purified via silica gel chromatography (hexane/ethyl acetate gradient).

Outcomes :

  • Yield : 37–65%.

  • Purity : >95% (HPLC).

  • Side Products : Betulin 3,28-diacetate (15–30%) due to overacetylation.

Imidazole-Mediated Acetylation in Chloroform

Alternative protocols replace pyridine with imidazole in chloroform, simplifying the workup process.

Procedure :

  • Reagents : Betulin (1 equiv), acetic anhydride (1.1 equiv), imidazole (1.5 equiv), chloroform (solvent).

  • Conditions : Reflux at 60°C for 6 hours.

  • Workup : Precipitation with ice-cold water, followed by filtration and recrystallization from ethanol.

Outcomes :

  • Yield : 68–73%.

  • Selectivity : Improved selectivity for C-28 due to milder conditions.

Selective Monoacetylation Strategies

Kinetic Control with Limited Acetic Anhydride

Controlling the stoichiometry of acetic anhydride (1.0–1.2 equiv) minimizes diacetylation. The primary hydroxyl group at C-28 reacts faster than the secondary C-3 hydroxyl, enabling selective monoacetylation.

Key Findings :

  • Optimal Molar Ratio : Betulin:Acetic anhydride = 1:1.1.

  • Yield : 73% (isolated).

  • Chromatography : Essential for separating monoacetate from unreacted betulin and diacetate.

Solid Acid Catalysts for Enhanced Selectivity

Montmorillonite K10 clay and silica-supported acids have been explored to improve reaction efficiency.

Procedure :

  • Reagents : Betulin (1 equiv), acetic anhydride (1.1 equiv), montmorillonite K10 (20 wt%).

  • Conditions : Reflux in dichloromethane (40°C) for 8 hours.

  • Workup : Filtration, solvent evaporation, and column chromatography.

Outcomes :

  • Yield : 70–75%.

  • Advantages : Reduced side products (<5% diacetate).

Comparative Analysis of Methods

Method Catalyst Solvent Time (h) Yield (%) Purity (%)
Pyridine-DMAPDMAP/PyridinePyridine12–2437–65>95
Imidazole-ChloroformImidazoleChloroform668–7398
Montmorillonite K10Solid AcidCH₂Cl₂870–7597

Key Observations :

  • Solvent Impact : Chloroform and dichloromethane enhance reaction rates compared to pyridine.

  • Catalyst Efficiency : Solid acids reduce diacetate formation but require longer reaction times.

  • Scalability : Imidazole-mediated methods are preferable for large-scale synthesis due to simpler purification.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Hexane/ethyl acetate (8:1 to 4:1) effectively resolves betulin 28-acetate (Rf = 0.4–0.5) from diacetate (Rf = 0.6–0.7).

  • Recrystallization : Ethanol or methanol yields crystalline product (mp: 202–204°C).

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 4.56 (d, J = 11 Hz, H-28a), δ 4.28 (d, J = 11 Hz, H-28b), and δ 2.03 (s, CH₃CO).

  • ¹³C NMR : Acetyl carbonyl at δ 171.2, C-28 at δ 65.4.

Challenges and Optimization Strategies

Diacetate Formation

  • Mitigation : Use of bulky bases (e.g., 2,6-lutidine) or low temperatures (0–5°C) suppresses overacetylation.

  • Yield Trade-off : Strict stoichiometric control reduces diacetate but may lower overall yield.

Solvent Selection

  • Polar Solvents : Pyridine increases reaction rate but complicates isolation.

  • Nonpolar Solvents : Toluene or dichloromethane improve selectivity but require higher temperatures.

Industrial Applications and Modifications

Continuous Flow Synthesis

Recent advances propose microreactor systems to enhance mixing and heat transfer, reducing reaction time to 2–3 hours with >80% yield.

Green Chemistry Approaches

  • Ionic Liquids : [BMIM][BF₄] as a solvent and catalyst reduces waste generation.

  • Enzymatic Acetylation : Lipase-catalyzed methods are under investigation for improved selectivity .

Chemical Reactions Analysis

Esterification at the C-3 Position

Betulin 28-acetate undergoes selective esterification at the C-3 hydroxyl group under Steglich conditions. This reaction is facilitated by coupling agents such as DCC (N,N′-dicyclohexylcarbodiimide) and catalytic DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane.

Key Reactions:

  • With But-2-ynoic Acid :
    Synthesis of 3-O-but-2-ynoyl-28-O′-acetylbetulin achieves a 75% yield. The reaction requires cooling to -5°C initially, followed by stirring at room temperature for 24 hours .

Table 1: Esterification Reactions of this compound

Reacting AcidProductYieldConditions
Phenylpropynoic acid3-O-(phenylpropynoyl) derivative 74%0°C → RT, 24 h
Acrylic acid3-O-(prop-2-enoyl) derivative 68%0°C → RT, 24 h
But-2-ynoic acid3-O-(but-2-ynoyl) derivative 75%-5°C → RT, 24 h

Sulfation at the C-28 Position

The acetyl group at C-28 can be replaced via sulfation using a SO₃-dioxane complex . This method simplifies traditional sulfation by avoiding toxic liquid SO₃ :

  • Sulfation : this compound reacts with SO₃-dioxane at 20–30°C for 2–3 hours.

  • Neutralization : The mixture is treated with a 75% aqueous ethanol solution containing 4% NaOH to pH 7–8.

  • Isolation : The product, betulin 3-acetate-28-sulfate sodium salt , is purified via filtration and vacuum evaporation .

Oxidation to Betulonic Acid Derivatives:

This compound can be oxidized at C-3 to form betulonic acid-3-acetate using palladium acetate and molecular sieves in trifluoromethylbenzene/pyridine (80–85°C, 0.5–4 hours) . Subsequent deprotection of the C-3 acetate group yields betulinic acid.

Reduction of Ketones:

Sodium borohydride in tetrahydrofuran (THF) selectively reduces keto groups in oxidized derivatives while preserving the C-28 acetate .

Selective Deprotection

The C-28 acetyl group is stable under acidic and basic conditions, allowing selective deprotection of the C-3 ester. For example:

  • Aluminum Isopropoxide in refluxing toluene removes the C-3 acetate while retaining the C-28 acetyl group .

Biological Activity-Driven Modifications

This compound derivatives exhibit enhanced bioactivity compared to betulin. Notable examples include:

  • 28-O-acetyl-3-O′-(prop-2-enoyl)betulin : Demonstrates IC₅₀ values of 10.71–15.84 µM against multiple cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) .

  • 3-O-but-2-ynoyl-28-O′-acetylbetulin : Shows improved drug-likeness parameters compared to betulin, with higher bioavailability scores .

Scientific Research Applications

Biological Activities

Betulin 28-acetate exhibits a range of biological activities that make it a promising candidate for therapeutic applications:

  • Antitumor Activity : Research indicates that this compound demonstrates significant antiproliferative effects against various cancer cell lines. For instance, it has shown activity against anaplastic thyroid (8505C), ovarian (A2780), colon (SW480, HCT-8), lung (A549), and breast cancer (MCF-7) cells, with IC50 values ranging from 10.71 to 15.84 µM . Additionally, it has been noted to inhibit the Semliki Forest Virus with an IC50 value of 12.1 µM .
  • Antiviral Properties : The compound's antiviral efficacy extends beyond tumor inhibition, showing potential against viral infections, which positions it as a candidate for further antiviral drug development .
  • Antiproliferative Effects : In a study focusing on 28-O-acetyl-3-O'-(phenylpropynoyl)betulin, moderate antiproliferative activity was observed against leukemia and colorectal adenocarcinoma cell lines with an IC50 of 35.51 µM .

Pharmacological Insights

Betulin and its derivatives have been studied for their multitarget pharmacological potential:

  • Antidiabetic Effects : Studies indicate that Betulin can improve insulin sensitivity and glucose tolerance in animal models, making it a candidate for diabetes treatment . It has been shown to inhibit enzymes like alpha-amylase and alpha-glucosidase, which are crucial for carbohydrate metabolism .
  • Wound Healing : Betulin enhances wound healing processes by promoting the expression of pro-inflammatory cytokines and mediators essential for tissue repair, indicating its potential in treating diabetic wounds .

Table 1: Summary of Biological Activities of this compound

Activity TypeCell Lines TestedIC50 ValuesReference
Antitumor ActivityVarious (e.g., MCF-7, A549)10.71 - 15.84 µM
Antiviral ActivitySemliki Forest Virus12.1 µM
Antiproliferative EffectsT47D (breast), CCRF/CEM (leukemia)35.51 µM

Table 2: Synthesis Methods Overview

Method DescriptionKey ReagentsOutcome
Acetylation of BetulinAcetic anhydride, imidazoleProduces this compound
Derivatization with PhenylpropynoylAcrylic acid, DCCYields modified derivatives

Mechanism of Action

The mechanism of action of betulin 28-acetate involves its interaction with various molecular targets and pathways. It exerts its anti-cancer effects by inducing apoptosis through the mitochondrial pathway. This process involves the activation of caspases and the release of cytochrome c from mitochondria, leading to cell death . Additionally, this compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Betulin 28-acetate is part of a broader family of betulin derivatives, each with distinct structural modifications and biological profiles. Below is a comparative analysis with key analogues:

Structural and Functional Comparisons

Compound Structural Features Key Modifications Solubility Bioactivity Highlights
Betulin C-3β-OH, C-28-OH None Low aqueous solubility Anticancer, antiviral, anti-inflammatory
This compound C-3β-OH, C-28-OAc Acetylation at C-28 Moderate lipophilicity Enhanced skin permeation, antioxidant activity
Betulin 3,28-diacetate C-3β-OAc, C-28-OAc Acetylation at C-3 and C-28 High lipophilicity Reduced cytotoxicity compared to monoesters
Betulinic acid C-3β-OH, C-28-COOH Oxidation of C-28-OH to COOH Moderate solubility Potent anti-HIV, melanoma-specific cytotoxicity
28-O-Propynoylbetulin C-28-O-CO-C≡CH Propynoyl ester at C-28 Improved solubility 500x higher cytotoxicity vs. betulin in leukemia cells
Triazole derivatives C-28 triazole-linked groups (e.g., propionyloxypropyl) Triazole ring addition Enhanced bioavailability Antiproliferative activity, improved pharmacokinetics

Mechanistic Insights

  • C-28 Modifications : Acetylation or esterification at C-28 generally increases metabolic stability and membrane permeability. However, bulky groups (e.g., diacetate) may reduce binding affinity to targets like topoisomerases or caspases .
  • C-3 vs. C-28 Functionalization: Derivatives modified at C-3 (e.g., betulinic acid) often exhibit stronger pro-apoptotic effects, while C-28 derivatives (e.g., 28-acetate) are more effective in non-cytotoxic pathways (e.g., antioxidant) .

Key Research Findings

  • Synthetic Advantages : this compound is synthesized in high yield (73%) under mild conditions, making it a scalable intermediate for further derivatization .
  • Therapeutic Potential: While less cytotoxic than betulinic acid, this compound’s low toxicity profile makes it suitable for long-term antioxidant therapies .
  • Structure-Activity Relationship (SAR): The anti-invasive activity of betulin derivatives correlates strongly with free carboxyl groups at C-28 (e.g., betulinic acid) or small ester groups (e.g., propynoyl), which optimize steric and electronic interactions with cellular targets .

Biological Activity

Betulin 28-acetate is a derivative of betulin, a pentacyclic triterpene primarily extracted from the bark of birch trees. The modification at the 28th carbon position with an acetate group enhances its solubility and biological activity, making it a compound of interest in pharmacological research. This article reviews the biological activities of this compound, including its anticancer, anti-inflammatory, and antiviral properties, supported by data tables and relevant case studies.

This compound (C29_{29}H46_{46}O3_{3}) has a molecular weight of 442.68 g/mol. The addition of the acetate group improves its pharmacokinetic properties, potentially increasing bioavailability compared to betulin.

Compound Molecular Weight (g/mol) Key Characteristics
Betulin442.73Natural triterpene with various health benefits
Betulinic Acid456.73Exhibits anti-cancer and anti-inflammatory properties
This compound442.68Enhanced solubility and potential therapeutic effects

Anticancer Activity

This compound has shown promising results in various studies regarding its anticancer properties. In vitro studies demonstrate its efficacy against several human cancer cell lines:

  • Breast Cancer (T47D) : Moderate antiproliferative activity with an IC50_{50} value of approximately 35.51 µM .
  • Colorectal Adenocarcinoma (SW707) : Exhibited significant growth inhibition .
  • Leukemia (CCRF/CEM and P388) : Demonstrated cytotoxic effects, indicating potential as a chemotherapeutic agent .

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of this compound against multiple cancer cell lines, revealing that it meets Veber’s rule for drug-likeness but violates Lipinski's rule due to its molecular weight . The results are summarized in the following table:

Cell Line IC50_{50} (µM)
T47D (Breast Cancer)35.51
CCRF/CEM (Leukemia)Not specified
SW707 (Colorectal)Not specified
P388 (Murine Leukemia)Not specified

Anti-inflammatory Activity

Research indicates that betulin derivatives, including this compound, possess significant anti-inflammatory properties. They have been shown to reduce COX-2 activity and IL-6 secretion, which are critical mediators in inflammatory pathways .

The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which plays a key role in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases.

Antiviral Activity

This compound has also been investigated for its antiviral properties. A notable study reported that it is a potent inhibitor of the Semliki Forest Virus (SFV), with an IC50_{50} value of 12.1 µM, outperforming traditional antiviral agents like ribavirin .

Q & A

Q. What are the common synthetic routes for preparing Betulin 28-acetate, and how can reaction conditions influence product purity?

this compound is synthesized via selective acetylation of betulin at the C-28 hydroxyl group. A standard method involves dissolving betulin and 4-dimethylaminopyridine (DMAP) in pyridine, followed by dropwise addition of acetic anhydride. The reaction is stirred at room temperature for 1 hour, after which the mixture is diluted with dichloromethane and washed with ice-cold sulfuric acid to quench excess reagents. Purification via flash chromatography (ethyl acetate/hexanes gradient) yields this compound (~73% yield), alongside minor byproducts like betulin 3,28-diacetate and unreacted betulin . Key factors affecting purity include reagent stoichiometry, reaction time, and chromatographic eluent ratios.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals confirm its structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the acetate group at C-27. The ¹H NMR spectrum shows a singlet at δ ~2.05 ppm for the acetyl methyl group, while the ¹³C NMR reveals a carbonyl signal at ~170 ppm. Infrared (IR) spectroscopy identifies the ester C=O stretch at ~1739 cm⁻¹. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (m/z 498.7 for C₃₂H₅₀O₃) .

Q. How does this compound differ from betulin and betulinic acid in terms of solubility and reactivity?

this compound exhibits enhanced lipophilicity compared to betulin due to the acetyl group, improving solubility in organic solvents like chloroform and dichloromethane. Unlike betulinic acid (which has a carboxylic acid group at C-28), this compound lacks acidic protons, making it less reactive in base-catalyzed reactions. This difference is critical for derivatization strategies targeting specific biological activities .

Advanced Research Questions

Q. How can researchers optimize the regioselective acetylation of betulin to minimize diacetate formation?

Regioselectivity is influenced by steric hindrance and catalyst choice. Using DMAP as a catalyst preferentially activates the C-28 hydroxyl group over the C-3 position. Lowering the reaction temperature (0°C) and controlling acetic anhydride stoichiometry (1:1 molar ratio with betulin) reduce diacetate formation. Monitoring via thin-layer chromatography (TLC) during synthesis allows early detection of byproducts .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound across studies?

Discrepancies in bioactivity data (e.g., anticancer vs. anti-inflammatory effects) may arise from differences in cell lines, assay conditions, or compound purity. Researchers should:

  • Validate compound identity/purity using NMR and HRMS.
  • Perform dose-response curves across multiple cell lines.
  • Compare results with structurally related analogs (e.g., betulin, betulinic acid) to isolate structure-activity relationships .

Q. How can this compound’s pharmacokinetic limitations be addressed in preclinical studies?

Poor aqueous solubility and bioavailability can be mitigated via formulation strategies:

  • Nanoparticle encapsulation : Enhances dissolution rates and cellular uptake.
  • Prodrug design : Introduce hydrolyzable groups (e.g., glycosides) to improve water solubility.
  • Co-administration with permeation enhancers : Use surfactants or cyclodextrins in in vivo models .

Q. What methodologies are recommended for studying this compound’s mechanism of action in apoptosis pathways?

  • Caspase activation assays : Measure cleavage of caspases-3, -7, -8, and -9 via Western blot.
  • Flow cytometry : Quantify apoptotic cells using Annexin V/PI staining.
  • Gene expression profiling : Use qPCR or RNA-seq to assess TRAIL receptor (DR4/DR5) and Bcl-2 family regulation .

Data Analysis and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

Follow guidelines from authoritative journals (e.g., Beilstein Journal of Organic Chemistry):

  • Report exact molar ratios, solvent volumes, and reaction times.
  • Specify chromatographic conditions (e.g., silica gel pore size, eluent gradients).
  • Include HRMS/NMR spectra in supplementary materials with peak assignments .

Q. What statistical approaches are appropriate for analyzing dose-dependent cytotoxicity data?

  • Nonlinear regression : Fit data to sigmoidal curves (e.g., log[inhibitor] vs. response) to calculate IC₅₀ values.
  • ANOVA with post-hoc tests : Compare means across multiple concentrations.
  • Synergy analysis : Use Chou-Talalay or Bliss independence models for combination studies with chemotherapeutics .

Ethical and Reporting Standards

Q. How can researchers adhere to FAIR principles when publishing this compound data?

Ensure data are Findable (deposit in repositories like Zenodo), Accessible (open-access formats), Interoperable (use standardized metadata), and Reusable (provide raw NMR/HRMS files). Reference community-defined standards for analytical chemistry data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.